molecular formula C8H11N3O2 B12684311 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- CAS No. 153004-48-9

4(1H)-Pyrimidinone, 5-(4-morpholinyl)-

Cat. No.: B12684311
CAS No.: 153004-48-9
M. Wt: 181.19 g/mol
InChI Key: SWJMXJLFSMWVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is a heterocyclic compound that features a pyrimidinone core with a morpholine substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- typically involves the introduction of the morpholine group to the pyrimidinone core. One common method involves the reaction of a pyrimidinone derivative with morpholine under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5-(4-morpholinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4(1H)-Pyrimidinone, 5-(4-morpholinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 5-(4-piperidinyl)-: Similar structure but with a piperidine group instead of morpholine.

    4(1H)-Pyrimidinone, 5-(4-pyrrolidinyl)-: Contains a pyrrolidine group instead of morpholine.

    4(1H)-Pyrimidinone, 5-(4-thiomorpholinyl)-: Features a thiomorpholine group instead of morpholine.

Uniqueness

4(1H)-Pyrimidinone, 5-(4-morpholinyl)- is unique due to the presence of the morpholine group, which imparts specific electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

153004-48-9

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O2/c12-8-7(5-9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12)

InChI Key

SWJMXJLFSMWVJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.